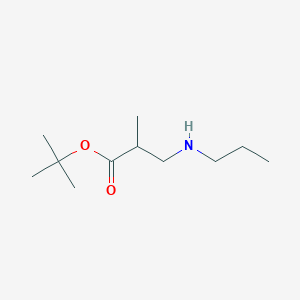

![molecular formula C14H30N2O2 B6340540 tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 1221342-73-9](/img/structure/B6340540.png)

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[3-(diethylamino)propyl]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate” can be represented by the molecular formula C14H30N2O2 . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.Scientific Research Applications

Organic Synthesis

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of functional groups and modification of existing molecules. Researchers often use it to create complex intermediates for drug development, natural product synthesis, and materials science .

Heterocycle Formation

This compound plays a crucial role in heterocyclic chemistry. By reacting with various nucleophiles or electrophiles, it can form heterocycles such as pyrrolidines, piperidines, and tetrahydrofurans. These heterocycles are essential components in pharmaceuticals, agrochemicals, and fine chemicals .

Alkaloid Synthesis

Alkaloids are biologically active compounds found in plants, fungi, and animals. tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate contributes to the synthesis of alkaloids by providing key structural motifs. Researchers use it to construct alkaloid skeletons, which are then elaborated into specific natural products with diverse pharmacological activities .

Catalysis

The compound’s tertiary amino group makes it an excellent ligand for transition metal catalysts. Researchers employ it in asymmetric catalysis, where it enhances enantioselectivity in reactions. tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate-based catalysts find applications in the synthesis of chiral molecules, including pharmaceutical intermediates .

Drug Discovery

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate’s structural features make it an attractive candidate for drug discovery. Medicinal chemists use it to design novel compounds with improved pharmacokinetics, bioavailability, and target specificity. Its versatility allows for modifications that optimize drug properties.

Polymer Chemistry

In polymer science, this compound contributes to the synthesis of functional polymers. Researchers incorporate it into polymer backbones or side chains to impart specific properties, such as solubility, reactivity, or biocompatibility. Applications include drug delivery systems, coatings, and biomaterials .

These applications highlight the compound’s significance across various scientific disciplines. Researchers continue to explore its potential, making tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate a valuable tool in advancing scientific knowledge and technological innovations. If you need further details or have additional questions, feel free to ask!

properties

IUPAC Name |

tert-butyl 3-[3-(diethylamino)propylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-6-16(7-2)12-8-10-15-11-9-13(17)18-14(3,4)5/h15H,6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOECRJWTZXAXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)